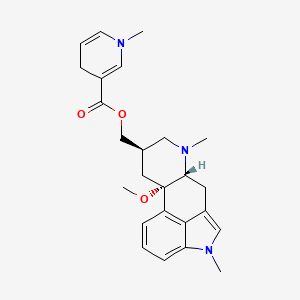

10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline

説明

10-メトキシ-1,6-ジメチル-8-β-(1-メチル-1,4-ジヒドロ-3-ピリジルカルボニルオキシメチル)エルゴリンは、その潜在的な治療的用途で知られるエルゴリン誘導体です。 この化合物はニセルゴリンの代謝物であり、抗酸化特性を持つことが示されており、グルタチオンの枯渇と脂質過酸化を防ぎます .

特性

CAS番号 |

113678-79-8 |

|---|---|

分子式 |

C25H31N3O3 |

分子量 |

421.5 g/mol |

IUPAC名 |

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |

InChI |

InChI=1S/C25H31N3O3/c1-26-10-6-7-18(14-26)24(29)31-16-17-12-25(30-4)20-8-5-9-21-23(20)19(15-27(21)2)11-22(25)28(3)13-17/h5-6,8-10,14-15,17,22H,7,11-13,16H2,1-4H3/t17-,22-,25+/m1/s1 |

InChIキー |

GQBLSJWBPVEWDI-SEIFXHLTSA-N |

異性体SMILES |

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CN(C=CC5)C |

正規SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CN(C=CC5)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

10-メトキシ-1,6-ジメチル-8-β-(1-メチル-1,4-ジヒドロ-3-ピリジルカルボニルオキシメチル)エルゴリンの合成は、さまざまな合成経路によって達成できます。 一般的な方法の1つは、トリメチルスルホキソニウムヨージドと10-メトキシ-6-メチルエルゴリン-8β-メタノールの反応を伴います . 反応条件には通常、メタノール中で還流下でメタンスルホン酸を使用することが含まれます .

工業生産方法

この化合物の工業生産方法は広く文書化されていません。 実験室環境で使用される合成方法を、安全と効率を確保するために適切な修正を加えて、工業生産用にスケールアップできます。

化学反応の分析

科学研究への応用

10-メトキシ-1,6-ジメチル-8-β-(1-メチル-1,4-ジヒドロ-3-ピリジルカルボニルオキシメチル)エルゴリンには、いくつかの科学研究への応用があります。

化学: 他のエルゴリン誘導体の合成における前駆体として使用されます。

科学的研究の応用

10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.

Biology: Studied for its antioxidant properties and potential neuroprotective effects.

作用機序

類似の化合物との比較

類似の化合物

ニセルゴリン: 10-メトキシ-1,6-ジメチル-8-β-(1-メチル-1,4-ジヒドロ-3-ピリジルカルボニルオキシメチル)エルゴリンが誘導される親化合物です.

エルゴリン-8-カルボン酸、10-メトキシ-1,6-ジメチル-、メチルエステル: 同様の特性を持つ別のエルゴリン誘導体です.

独自性

10-メトキシ-1,6-ジメチル-8-β-(1-メチル-1,4-ジヒドロ-3-ピリジルカルボニルオキシメチル)エルゴリンは、その特定の構造のために独自であり、その構造は明確な抗酸化特性と潜在的な治療的用途を付与します。 グルタチオンの枯渇と脂質過酸化を防ぐ能力は、他の類似の化合物とは異なります.

類似化合物との比較

Similar Compounds

Ergoline-8-carboxylic acid, 10-methoxy-1,6-dimethyl-, methyl ester: Another ergoline derivative with similar properties.

Uniqueness

10-Methoxy-1,6-dimethyl-8-beta-(1-methyl-1,4-dihydro-3-pyridylcarbonyloxymethyl)ergoline is unique due to its specific structure, which imparts distinct antioxidant properties and potential therapeutic applications. Its ability to prevent glutathione depletion and lipid peroxidation sets it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。